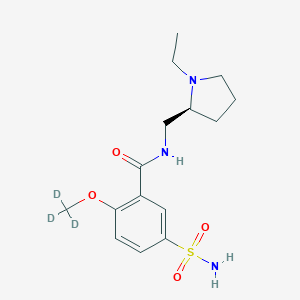

S-(-)-Sulpiride-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-(-)-Sulpiride-d3 (also known as (−)-sulpiride-d3) is a drug that has been used in the laboratory for various scientific research applications. It is a synthetic compound belonging to the class of substituted benzamides and is a chiral compound with a d-configuration. It is a selective dopamine D2 receptor antagonist, meaning that it blocks the activity of the dopamine D2 receptor in the brain. It has been used in the laboratory to study the effects of dopamine on behavior, and has been used in a variety of studies related to neuroscience, psychopharmacology, and biochemistry.

科学研究应用

Antidepressant and Anxiolytic Effects

Levosulpiride-d3 has been studied for its potential antidepressant and anxiolytic effects . Researchers have evaluated the potential of levosulpiride-loaded nanostructured lipid carriers (LSP-NLCs) for enhanced antidepressant and anxiolytic effects. The antidepressant effect was determined using a forced swim test (FST) and tail suspension test (TST), while anxiolytic activity was investigated using light–dark box and open field tests .

Prokinetic Activity

Levosulpiride-d3 has been used in research to improve oral bioavailability and prokinetic activity . The study aimed to develop and optimize levosulpiride-loaded nanostructured lipid carriers (LSP-NLCs) for improving oral bioavailability and prokinetic activity of LSP .

Drug Delivery Systems

Levosulpiride-d3 has been incorporated into nanostructured lipid carriers (NLCs) to enhance its therapeutic efficacy . These NLCs were found to improve the oral bioavailability of levosulpiride-d3, and also showed enhanced antidepressant, anxiolytic, and prokinetic activities .

Treatment of Gastric Diseases

The improved oral bioavailability and prokinetic activity of levosulpiride-d3 loaded NLCs present a promising strategy to improve the therapeutic activity of levosulpiride-d3 for efficient treatment of gastric diseases .

Behavioral Despair Tests in Mice

Levosulpiride-d3 has been used in research involving behavioral despair tests in mice . The study evaluated the antidepressant effect of levosulpiride-d3 using a forced swim test (FST) and tail suspension test (TST) .

Lipopolysaccharide-Induced Depression

Levosulpiride-d3 has been studied for its effects on lipopolysaccharide-induced depression . The study found that levosulpiride-d3 loaded NLCs showed an improved antidepressant effect on LPS-induced depression .

作用机制

Target of Action

Levosulpiride-d3 primarily targets the Dopamine D2 receptor . This receptor is a part of the dopamine receptor family, which plays a crucial role in the functioning of the central nervous system.

Mode of Action

Levosulpiride-d3 acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the receptor’s function.

Biochemical Pathways

The blocking of the Dopamine D2 receptor affects the dopaminergic neurotransmission pathways in the brain. The downstream effects of this blockade can lead to changes in the release of other neurotransmitters and hormones, affecting various physiological functions such as mood, reward, and endocrine regulation .

Pharmacokinetics

It’s known that the deuterium substitution in drug molecules, like in levosulpiride-d3, can potentially affect the drug’spharmacokinetic and metabolic profiles . This could influence the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of Levosulpiride-d3’s action primarily involve changes in neurotransmitter activity due to the blockade of the Dopamine D2 receptor. This can lead to alterations in neuronal signaling and potentially result in therapeutic effects for conditions like schizophrenia and depression, where dopamine signaling is implicated .

属性

IUPAC Name |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-sulfamoyl-2-(trideuteriomethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJTUBHPOOWDU-XTRIYBSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC[C@@H]2CCCN2CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512625 |

Source

|

| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124020-27-5 |

Source

|

| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)

![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)